molecular formula C3Cl3NS B1608697 Trichlorothiazole CAS No. 50844-30-9

Trichlorothiazole

Cat. No.: B1608697
CAS No.: 50844-30-9
M. Wt: 188.5 g/mol
InChI Key: FDWSIACICRBLGW-UHFFFAOYSA-N
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Description

Trichlorothiazole is a heterocyclic organic compound that contains a thiazole ring substituted with three chlorine atoms Thiazoles are a class of compounds known for their diverse biological activities and are found in various natural and synthetic products

Scientific Research Applications

Trichlorothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Safety and Hazards

Like all chemicals, triazoles can pose safety and health hazards depending on their specific structure and properties. For instance, trichloroethylene, a chlorinated hydrocarbon, may cause irritation to the eyes and skin, and exposure to high concentrations can cause dizziness, headaches, sleepiness, confusion, nausea, unconsciousness, liver damage, and even death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlorothiazole can be synthesized through the reaction of 1,2,2,2-tetrachloroethyl isocyanide dichloride with sulfur. The reaction typically involves using 1 to 1.2 times the stoichiometric amount of sulfur under controlled conditions . The reaction proceeds as follows:

C2Cl4NCCl2+SC2Cl3NS\text{C}_2\text{Cl}_4\text{NCCl}_2 + \text{S} \rightarrow \text{C}_2\text{Cl}_3\text{NS} C2​Cl4​NCCl2​+S→C2​Cl3​NS

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trichlorothiazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

    Thiazole: The parent compound of trichlorothiazole, known for its aromaticity and biological activity.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring, used in various industrial applications.

    Thiadiazole: A similar heterocyclic compound with two nitrogen atoms in the ring, known for its diverse biological activities.

Uniqueness of this compound: this compound is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions. This unique structure allows this compound to interact with a broader range of molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2,4,5-trichloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3NS/c4-1-2(5)8-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWSIACICRBLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198883
Record name Trichlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50844-30-9
Record name 2,4,5-Trichlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50844-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050844309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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